molecular formula C18H15ClFNO3 B1196195 Flumipropyn CAS No. 84478-52-4

Flumipropyn

Cat. No.: B1196195
CAS No.: 84478-52-4
M. Wt: 347.8 g/mol
InChI Key: ONNQFZOZHDEENE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Flumipropyn involves several steps, starting with the preparation of the intermediate compounds. One common method involves the coupling reaction of 2-(4-amino-3-fluorophenyl) ethyl propionate with benzene to obtain 2-(2-fluoro-4-biphenyl) ethyl propionate. This is followed by diazotization using sodium nitrite or isoamyl nitrite and dehydration with silica gel . The final product is obtained after hydrolysis and purification steps. Industrial production methods focus on optimizing yield and reducing costs, making the process suitable for large-scale manufacturing .

Chemical Reactions Analysis

Flumipropyn undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, halogenation can produce chlorinated or fluorinated derivatives, which may have different herbicidal properties .

Mechanism of Action

Flumipropyn exerts its herbicidal effects by inhibiting protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic pigment that, upon exposure to light, generates reactive oxygen species. These reactive oxygen species cause lipid peroxidation, leading to cell membrane damage and ultimately plant death .

Comparison with Similar Compounds

Flumipropyn is unique among herbicides due to its specific inhibition of protoporphyrinogen oxidase. Similar compounds include:

These compounds share a common mechanism of action but differ in their chemical structure, application methods, and environmental impact.

Properties

IUPAC Name

2-(5-but-3-yn-2-yloxy-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO3/c1-3-10(2)24-16-9-15(14(20)8-13(16)19)21-17(22)11-6-4-5-7-12(11)18(21)23/h1,8-10H,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNQFZOZHDEENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C2=O)CCCC3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868818
Record name 2-{5-[(But-3-yn-2-yl)oxy]-4-chloro-2-fluorophenyl}-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84478-52-4
Record name Flumipropyn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84478-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumipropyn [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{5-[(But-3-yn-2-yl)oxy]-4-chloro-2-fluorophenyl}-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMIPROPYN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3E93Z8TUL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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